molecular formula C31H26N2O B13847595 Bis(1-Benzyl-1H-indol-5-yl)methanol

Bis(1-Benzyl-1H-indol-5-yl)methanol

Cat. No.: B13847595
M. Wt: 442.5 g/mol
InChI Key: LSSVQTNFNPMHNL-UHFFFAOYSA-N
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Description

Bis(1-Benzyl-1H-indol-5-yl)methanol is a synthetic bis(indolyl) derivative of interest in medicinal chemistry and drug discovery. The compound features a central methanol group bridging two 1-benzyl-1H-indole units. The indole scaffold is a fundamental structure in pharmaceutical science, known for its ability to interact with a wide range of biological targets . Specifically, the 1-benzyl substitution on the indole nitrogen is a significant modification explored in research, as N-benzyl indole derivatives have been synthesized and investigated for various biological activities, with studies indicating that such substitution can markedly enhance the compound's biological potential and interaction with enzymes . Furthermore, bis(indolyl)methane analogs are recognized as bioactive molecules with reported chemopreventive and anti-tumor properties in preclinical research . While the specific mechanism of action for this compound is subject to ongoing investigation, its structural profile makes it a valuable reagent for exploring new therapeutic possibilities in areas such as oncology and for developing inhibitors of specific enzymatic pathways . This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H26N2O

Molecular Weight

442.5 g/mol

IUPAC Name

bis(1-benzylindol-5-yl)methanol

InChI

InChI=1S/C31H26N2O/c34-31(27-11-13-29-25(19-27)15-17-32(29)21-23-7-3-1-4-8-23)28-12-14-30-26(20-28)16-18-33(30)22-24-9-5-2-6-10-24/h1-20,31,34H,21-22H2

InChI Key

LSSVQTNFNPMHNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C(C4=CC5=C(C=C4)N(C=C5)CC6=CC=CC=C6)O

Origin of Product

United States

Synthetic Methodologies for Bis 1 Benzyl 1h Indol 5 Yl Methanol

Retrosynthetic Analysis of Bis(1-Benzyl-1H-indol-5-yl)methanol

A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnection points. The most straightforward approach involves disconnecting the C-C bonds between the central carbinol carbon and the two indole (B1671886) rings. This leads back to a suitable one-carbon electrophile, such as an aldehyde or its equivalent, and two molecules of 1-benzyl-1H-indole.

This primary disconnection points towards a convergent synthesis strategy. The key challenge lies in controlling the regioselectivity of the reaction to ensure substitution at the C5 position of the indole nucleus, as indole typically favors electrophilic substitution at the C3 position. Therefore, a precursor with a blocked C3 position or a directing group might be necessary. Alternatively, direct C-H functionalization at the C5 position offers a more atom-economical approach.

A secondary disconnection can be envisioned at the N-benzyl bond, suggesting that the benzylation of a pre-formed bis(1H-indol-5-yl)methanol core could be a viable alternative synthetic step. This would involve the initial synthesis of the unbenzylated core followed by a standard N-alkylation reaction.

Conventional Synthetic Routes for Indole-Substituted Methanols

Traditional methods for synthesizing indole-substituted methanols, particularly bis(indolyl)methanes, have been well-established for many years. These methods often rely on the inherent nucleophilicity of the indole ring.

Friedel-Crafts type alkylation reactions represent a classical method for the formation of C-C bonds on aromatic rings. In the context of synthesizing this compound, this would involve the reaction of 1-benzyl-1H-indole with a suitable electrophile in the presence of a Lewis acid catalyst. However, controlling the regioselectivity of this reaction to favor the C5 position is a significant challenge due to the higher nucleophilicity of the C3 position. To achieve C5 selectivity, the C3 position would likely need to be blocked, or specific reaction conditions and Lewis acids that favor C5 substitution would need to be employed.

The condensation of indoles with aldehydes or ketones is the most common and direct method for the synthesis of bis(indolyl)methanes. This reaction is typically catalyzed by protic or Lewis acids. For the synthesis of this compound, this would involve the reaction of two equivalents of 1-benzyl-1H-indole with one equivalent of a formaldehyde (B43269) equivalent.

The reaction proceeds through the initial electrophilic substitution at the C3 position of the indole to form an indolylmethanol intermediate. This intermediate then rapidly reacts with a second molecule of indole to yield the bis(indolyl)methane. To achieve the desired C5,C5'-linkage, a starting indole with a substituent at the C3 position would be necessary to direct the reaction to the C5 position. Alternatively, specific catalysts that can override the inherent C3 selectivity of indole are required. The use of iodine as a catalyst has been shown to be effective in promoting the condensation of indoles with carbonyl compounds under mild conditions.

CatalystCarbonyl CompoundSolventTemperatureYield (%)Ref
InCl3Aromatic AldehydesAcetonitrileRoom Temp85-95
I2Aliphatic/Aromatic AldehydesDichloromethaneRoom Temp82-96
CANAromatic AldehydesAcetonitrileRoom Temp88-96
Dy(OTf)3Aromatic AldehydesWater50 °C85-95

This table presents a selection of catalysts used for the synthesis of bis(indolyl)methanes from various indoles and carbonyl compounds, showcasing the general conditions and yields achievable through condensation reactions.

Advanced and Catalytic Synthesis Strategies

Modern synthetic chemistry has seen a shift towards more efficient and selective catalytic methods, with transition-metal catalysis playing a pivotal role.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unreactive C-H bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For the synthesis of this compound, this strategy could be employed to directly couple two molecules of 1-benzyl-1H-indole at their respective C5 positions with a suitable one-carbon linker.

This approach would likely involve a directing group on the indole nitrogen to guide the palladium catalyst to the C2 or C7 position, which is a common strategy. However, achieving C5 selectivity often requires a different strategic approach, potentially involving a removable directing group at a different position or exploiting the inherent electronic properties of the indole ring under specific catalytic conditions.

While not a direct method for coupling two indole units, palladium-catalyzed ligand-controlled cyclization-carbonylation reactions are highly relevant for the construction of the indole core itself. These reactions can be used to synthesize substituted indoles from readily available starting materials. For instance, a substituted aniline (B41778) could undergo a palladium-catalyzed carbonylative cyclization with an alkyne to construct the indole ring system with a specific substitution pattern.

In the context of this compound, this methodology could be envisioned for the synthesis of the 1-benzyl-1H-indole precursor with a functional group at the C5 position that could then be elaborated into the final product. The choice of ligand is crucial in these reactions as it can control the regioselectivity and efficiency of the cyclization and carbonylation steps.

LigandReaction TypeKey FeatureRef
XantphosCarbonylative Sonogashira CyclizationHigh regioselectivity for 6-endo-dig cyclization
dppfAminocarbonylation/CyclizationEfficient synthesis of isoindolo[2,1-a]indol-6-ones

This table highlights the role of specific ligands in directing the outcome of palladium-catalyzed reactions that could be adapted for the synthesis of functionalized indole precursors.

Palladium-Catalyzed C-H Activation and Functionalization

Mechanistic Insights into Benzylation Pathways

The introduction of a benzyl (B1604629) group onto the indole nitrogen, a key step in the formation of the title compound, typically proceeds through an S_N2 reaction. In this process, the indole nitrogen acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide. The reaction is often facilitated by a base, such as sodium hydride, which deprotonates the N-H group of the indole, enhancing its nucleophilicity. youtube.com The resulting indolide anion then readily displaces the halide from the benzyl group. youtube.com This particular indole derivative is noted to be even more acidic due to the presence of an electron-withdrawing carbonyl group, which provides additional resonance stabilization, making the deprotonation step more favorable. youtube.com

Alternatively, catalytic methods using molecular iodine have been developed for the C-3 benzylation of indoles with benzylic alcohols. acs.org Mechanistic studies suggest that the reaction proceeds via a halogen-bond activation mechanism, where iodine activates the alcohol, facilitating the subsequent nucleophilic attack by the indole. acs.org This is supported by the observation that the reaction does not proceed in protic solvents, which would decompose the iodine catalyst. acs.org

Green Chemistry Approaches in Indole Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of indole derivatives, aiming to reduce environmental impact and improve efficiency. openmedicinalchemistryjournal.comresearchgate.netresearchgate.net These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources. openmedicinalchemistryjournal.comresearchgate.net

Solvent-Free and Aqueous Medium Reactions

A significant advancement in green chemistry is the development of solvent-free reaction conditions. openmedicinalchemistryjournal.comrsc.org These reactions, often facilitated by microwave irradiation or solid-state catalysts, eliminate the need for volatile and often toxic organic solvents. jchemlett.comorganic-chemistry.org For instance, the synthesis of bis-indole derivatives has been achieved by reacting indole and an aldehyde or ketone under solvent-free microwave-induced conditions with a catalytic amount of glacial acetic acid. jchemlett.com Another approach involves the use of a heterogeneous catalyst, such as silica (B1680970) gel, under solvent-free conditions at elevated temperatures. orientjchem.org

Water, being a non-toxic and readily available solvent, is an attractive medium for organic synthesis. openmedicinalchemistryjournal.comnih.gov The synthesis of various indole derivatives has been successfully carried out in aqueous media. nih.govresearchgate.net For example, the preparation of 3-substituted indoles has been achieved through multi-component reactions in water. openmedicinalchemistryjournal.com In some cases, surfactants or phase-transfer catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are employed to facilitate reactions between organic substrates and water. openmedicinalchemistryjournal.comtandfonline.com The use of dodecyl sulfonic acid as a catalyst has also been reported for the preparation of bis(indolyl)methanes in water. openmedicinalchemistryjournal.com

Microwave and Ultrasound Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.nettandfonline.comnih.gov This technique has been widely applied to the synthesis of various indole derivatives, including classical reactions like the Fischer, Madelung, and Bischler indole syntheses. researchgate.netorganic-chemistry.orgnih.gov Microwave irradiation can be particularly effective in solvent-free reactions and for promoting multi-component reactions to generate complex indole structures regioselectively. jchemlett.comacs.orgacs.org

Ultrasound irradiation is another green technology that can enhance reaction rates and yields in organic synthesis. nih.govaurigeneservices.comresearchgate.net The phenomenon of acoustic cavitation, the formation and collapse of microscopic bubbles, generates localized high temperatures and pressures, accelerating chemical transformations. aurigeneservices.comresearchgate.net This method has been successfully used for the synthesis of 3-substituted indole derivatives and mefenamic acid-based indole derivatives, often under mild and solvent-free conditions. nih.govaurigeneservices.comx-mol.com

Regioselectivity and Stereoselectivity in the Synthesis of this compound

Factors Influencing Substitution Patterns on the Indole Ring

The indole ring possesses two primary sites for electrophilic attack: the C3 position and, to a lesser extent, the C2 position. The preferred site of substitution is C3, as the resulting cationic intermediate is more stable due to delocalization of the positive charge by the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.inquora.com If the C3 position is already occupied, electrophilic substitution typically occurs at the C2 position. bhu.ac.in

Several factors can influence the regioselectivity of substitution on the indole ring. The nature of the electrophile and the reaction conditions play a crucial role. For instance, in the synthesis of bis(indolyl)methanes, the reaction between an indole and an aldehyde or ketone generally leads to the formation of a C-C bond between the C3 of the indole and the carbonyl carbon. jchemlett.com The use of specific catalysts can also direct the substitution to a particular position. Furthermore, the electronic properties of substituents already present on the indole ring can influence the position of subsequent reactions. Electron-donating groups tend to activate the ring towards electrophilic substitution, while electron-withdrawing groups have the opposite effect. nih.gov

Control of Chiral Center Formation at the Methanol (B129727) Bridge

The synthesis of bis(indolyl)methanes where the two indole moieties are attached to a stereogenic carbon center presents a significant challenge in controlling the chirality. The formation of the methanol bridge creates a potential chiral center, and achieving high enantioselectivity is a key objective in asymmetric synthesis.

Various strategies have been developed to control the formation of this chiral center. One common approach involves the use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands. researchgate.netnih.govacs.org These catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For example, a chiral bis(imidazolidine)pyridine (PyBidine)-Ni(OTf)₂ complex has been used to catalyze the asymmetric Friedel-Crafts reaction of 2-vinylindoles to produce chiral indoles. researchgate.net Similarly, chiral phosphoric acids have been shown to promote the formation of bis(indolyl)methanes with quaternary stereogenic carbon centers in excellent yields and enantioselectivities. researchgate.net The choice of catalyst and reaction conditions can be tuned to obtain either enantiomer of the desired product. nih.gov

Spectroscopic Analysis of this compound Remains Undocumented in Public Scientific Literature

A comprehensive review of scientific databases and literature has revealed a notable absence of published data concerning the advanced spectroscopic and structural characterization of the chemical compound this compound. Despite extensive searches for its Nuclear Magnetic Resonance (NMR) and Infrared (IR)/Raman spectroscopic data, no specific experimental findings for this particular molecule are available in the public domain.

The inquiry sought to detail the compound's structural features through various analytical techniques, as outlined in the requested article structure. This included an in-depth analysis of its ¹H and ¹³C NMR spectra, complete with chemical shift assignments and coupling patterns, as well as the application of two-dimensional NMR techniques (COSY, HMQC, HMBC, NOESY) to determine connectivity and stereochemistry. Furthermore, the investigation aimed to cover the vibrational modes of the molecule through IR and Raman spectroscopy, identifying key functional group vibrations and potential conformational analyses.

While the search did yield spectroscopic data for structurally related compounds, such as various bis(indolyl)methanes and N-benzyl indole derivatives, these molecules differ in their substitution patterns and functional groups. For instance, data was found for 3,3'-linked bis(1-benzyl-1H-indole) derivatives and monomeric (1-benzyl-1H-indol-3-yl)methanol. However, the difference in the linkage position (5,5'- vs. 3,3'-) and the dimeric versus monomeric nature of the compounds leads to significantly different spectroscopic properties. Therefore, the data for these related compounds cannot be reliably extrapolated to accurately describe this compound.

The synthesis and characterization of novel chemical compounds are fundamental to chemical research, and the public dissemination of their spectroscopic data is crucial for the verification of their structure and the advancement of chemical science. The lack of such information for this compound suggests that while the compound may have been synthesized in private research, its detailed characterization has not been published in peer-reviewed journals or deposited in public spectral databases.

Consequently, the generation of a scientifically accurate and detailed article focusing solely on the advanced spectroscopic and structural characterization of this compound, as per the requested outline, is not possible at this time. Further experimental research and publication of the findings are required for such an analysis to be conducted.

Advanced Spectroscopic and Structural Characterization of Bis 1 Benzyl 1h Indol 5 Yl Methanol

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

A comprehensive analysis using High-Resolution Mass Spectrometry (HRMS) would be essential for unequivocally confirming the elemental composition of Bis(1-Benzyl-1H-indol-5-yl)methanol. This technique would provide a highly accurate mass measurement, allowing for the determination of the precise molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pathways of the molecule, offering valuable insights into its structural connectivity.

Hypothetical HRMS Data Table:

ParameterExpected Value
Molecular Formula C31H26N2O
Calculated Exact Mass 442.2045
Observed [M+H]⁺ Data not available
Major Fragment Ions (m/z) Data not available

X-ray Crystallography for Solid-State Molecular Architecture

Elucidation of Absolute Configuration and Tautomerism

For a chiral molecule, X-ray crystallography can be used to determine the absolute configuration of its stereocenters. In the case of this compound, the methanolic carbon is a prochiral center, and the molecule as a whole could potentially crystallize in a chiral space group, allowing for the resolution of enantiomers. Additionally, this technique could identify and characterize any potential tautomeric forms of the indole (B1671886) rings that might exist in the solid state.

Intermolecular Interactions and Crystal Packing Analysis

The analysis of the crystal packing would illuminate the various non-covalent interactions that govern the supramolecular assembly of this compound molecules in the crystal lattice. These interactions, which include hydrogen bonding (if a suitable donor/acceptor is present), π-π stacking between the aromatic indole and benzyl (B1604629) rings, and van der Waals forces, are crucial in determining the physical properties of the material.

Hypothetical Crystallographic Data Table:

ParameterValue
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Key Intermolecular Interactions Data not available

Chemical Reactivity and Derivatization Studies of Bis 1 Benzyl 1h Indol 5 Yl Methanol

Reactions at the Methanol (B129727) Hydroxyl Group

The hydroxyl group of the methanol bridge is a key site for derivatization, allowing for a range of chemical transformations.

Esterification and Etherification Reactions

The hydroxyl moiety of bis(1-benzyl-1H-indol-5-yl)methanol can readily undergo esterification and etherification reactions. Standard conditions for esterification, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, would be expected to yield the corresponding esters. Similarly, etherification can be achieved through Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide. While specific studies on this compound are not extensively documented in the searched literature, the reactivity of the analogous (1-benzyl-1H-indol-3-yl)methanol provides a reasonable proxy. For instance, the synthesis of 3-indolylmethyl methanesulfonate (B1217627) derivatives has been achieved by reacting the corresponding alcohol with methanesulfonyl chloride, demonstrating the feasibility of such transformations. uchile.cl

Reaction TypeReagentsExpected Product
EsterificationAcyl chloride, BaseEster derivative
EtherificationAlkyl halide, BaseEther derivative

Oxidation Reactions leading to Ketone or Carboxylic Acid Derivatives

Oxidation of the secondary alcohol in this compound would be expected to yield the corresponding ketone, bis(1-benzyl-1H-indol-5-yl)methanone. Common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent are typically employed for such transformations. Further oxidation to a carboxylic acid derivative is not possible without cleavage of a carbon-carbon bond. The synthesis of related ketone derivatives, such as in the preparation of novel benzyl (B1604629) indenoquinoxaline derivatives, often involves the reaction of a diketone with a diamine, highlighting the stability and accessibility of the ketone oxidation state. psgcas.ac.in

Oxidizing AgentExpected Product
Pyridinium Chlorochromate (PCC)Bis(1-benzyl-1H-indol-5-yl)methanone
Jones ReagentBis(1-benzyl-1H-indol-5-yl)methanone

Reduction of the Methanol Bridge

Reduction of the methanol bridge in this compound to a methylene (B1212753) group would result in the formation of bis(1-benzyl-1H-indol-5-yl)methane. This transformation can be challenging but may be achieved through methods like catalytic hydrogenation or via a two-step process involving conversion of the alcohol to a halide or tosylate followed by reductive cleavage. For example, lithium aluminium hydride has been used to reduce ester derivatives of related indole (B1671886) compounds to the corresponding alcohol, suggesting its potential utility in further reduction steps under appropriate conditions. chemicalbook.com

Electrophilic Aromatic Substitution on the Indole Rings

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. numberanalytics.combhu.ac.in The position of substitution is influenced by the existing substituents.

Regioselectivity of Further Substitutions

In indole chemistry, electrophilic substitution typically occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. bhu.ac.in However, in this compound, the C5 positions are already substituted. The directing effects of the N-benzyl group and the methanol bridge, as well as the inherent reactivity of the remaining positions on the indole ring, will determine the regioselectivity of further substitutions. Generally, the pyrrole (B145914) ring is more activated towards electrophilic attack than the benzene (B151609) ring. bhu.ac.in Therefore, substitution would be expected to occur at the remaining open positions of the pyrrole ring (C2, C3, C4, C6, or C7). Studies on substituted indoles have shown that the regioselectivity can be highly dependent on the nature of the electrophile and the reaction conditions. For instance, in some cases, substitution at the C4 or C7 position has been observed. researchgate.netbeilstein-journals.org

N-Substituent Modifications of the Indole Nitrogen

Modifications at the nitrogen atom of the indole ring are crucial for altering the electronic properties and steric environment of the molecule, which can, in turn, influence its biological activity and chemical reactivity.

The benzyl group, commonly used as a protecting group for the indole nitrogen, can be removed or exchanged through various methods. wikipedia.org Debenzylation is a key step in creating a free N-H indole, which can then be subjected to further functionalization.

Common strategies for benzyl group removal include:

Hydrogenolysis: This is a widely used method involving catalytic hydrogenation. wikipedia.orgorganic-chemistry.org A palladium-on-carbon (Pd/C) catalyst is typically employed in the presence of hydrogen gas or a hydrogen transfer reagent like formic acid or 1,4-cyclohexadiene. organic-chemistry.org This method is generally efficient and clean, yielding the debenzylated indole and toluene (B28343) as a byproduct. organic-chemistry.org

Oxidative Cleavage: Certain oxidizing agents can cleave the benzyl group. wikipedia.org Reagents such as chromium trioxide (CrO₃) in acetic acid, ozone, or N-bromosuccinimide (NBS) have been used for this purpose. wikipedia.org

Lewis Acid-Mediated Deprotection: Strong Lewis acids can also effect the removal of benzyl groups. wikipedia.org

Once the benzyl groups are removed, the resulting bis(1H-indol-5-yl)methanol offers two nucleophilic N-H sites for the introduction of new functionalities. bhu.ac.in The deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH) or n-butyl lithium, generates a highly nucleophilic indole anion. wikipedia.org This anion can then react with a variety of electrophiles to introduce different substituents. bhu.ac.in

Common N-functionalization reactions include:

N-Alkylation: The introduction of alkyl groups can be achieved by reacting the indole anion with alkyl halides. This modification is fundamental for exploring structure-activity relationships in medicinal chemistry. chemcess.com

N-Arylation: The introduction of aryl groups can be accomplished through cross-coupling reactions, often catalyzed by transition metals like copper or palladium. chemcess.com

N-Acylation: Acyl groups can be introduced using acyl chlorides or anhydrides. This modification can influence the electronic nature of the indole ring. chemcess.com

N-Sulfonylation: The reaction with sulfonyl chlorides yields N-sulfonylated indoles, which can serve as protecting groups or as moieties to modulate biological activity. bhu.ac.in

These N-substituent modifications allow for the fine-tuning of the molecule's properties, which is a common strategy in the development of new therapeutic agents. nih.gov

Formation of Polycyclic and Fused Heterocyclic Architectures

The core structure of this compound is a precursor for the synthesis of more complex, rigid structures through cyclization reactions. These reactions can lead to the formation of novel polycyclic and fused heterocyclic systems with potential applications in materials science and medicinal chemistry.

Intramolecular cyclization reactions involving the indole rings and the central methoxy (B1213986) bridge can lead to the formation of rigid, planar polycyclic aromatic systems. These reactions are often promoted by acid catalysis, which facilitates the formation of a carbocation at the central carbon, followed by electrophilic attack on the electron-rich indole nucleus.

For instance, treatment with a strong acid like triflic acid can induce intramolecular cyclization. researchgate.net The specific outcome of the cyclization can depend on the reaction conditions and the substitution pattern of the indole rings.

The reactivity of the indole nucleus in this compound allows for its use as a building block in the synthesis of hybrid molecules, where the diindolylmethane core is fused or linked to other heterocyclic systems. nih.gov These hybrid compounds often exhibit unique biological properties arising from the combination of different pharmacophores. nih.gov

One approach involves the reaction of the N-benzylated indole aldehyde with other heterocyclic precursors. For example, condensation reactions with hydantoins or barbituric acids can yield hybrid structures. nih.gov These reactions often proceed via Knoevenagel condensation, where the aldehyde group of a precursor reacts with an active methylene compound.

Another strategy involves multicomponent reactions where the indole, an aldehyde, and a third component react in a one-pot synthesis to generate complex heterocyclic architectures. researchgate.net These methods are highly efficient for creating molecular diversity and for the discovery of new biologically active compounds. rsc.org

Theoretical and Computational Investigations of Bis 1 Benzyl 1h Indol 5 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic properties of complex organic molecules. While specific computational studies on Bis(1-Benzyl-1H-indol-5-yl)methanol are not extensively available in publicly accessible research, we can infer its likely characteristics based on studies of closely related bis(indolyl)methane (BIM) derivatives and N-benzyl indole (B1671886) compounds.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

DFT calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a molecule like this compound, these calculations would typically be performed using a basis set such as 6-31G(d,p) combined with a functional like B3LYP.

The optimized molecular geometry would reveal key structural parameters. The molecule is expected to adopt a pseudo-C2 symmetric conformation in its ground state, with the two bulky 1-benzyl-1H-indol-5-yl groups arranged in a propeller-like fashion around the central carbinol carbon. The benzyl (B1604629) groups themselves would exhibit significant rotational freedom.

Analysis of the electronic structure would involve examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In BIMs, the HOMO is typically localized on the electron-rich indole rings, indicating their role as electron donors. The LUMO is often distributed across the entire molecular framework. The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's chemical reactivity and electronic transition properties. For similar indole derivatives, this energy gap influences their potential as electronic materials and their reactivity in chemical transformations.

Table 1: Predicted Key Geometric Parameters for this compound (Based on Analogous Structures)

Parameter Predicted Value Range Description
C(indole)-C(methanol)-C(indole) Angle 110-115° The angle between the two indole rings connected to the central methanol (B129727) carbon.
C-O Bond Length (Methanol) 1.42-1.44 Å The length of the carbon-oxygen bond in the central methanol group.
N-C(benzyl) Bond Length 1.45-1.47 Å The length of the bond connecting the indole nitrogen to the benzylic carbon.

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is expected to be complex due to the multiple rotatable bonds: the two bonds connecting the indole rings to the central carbon, the C-O bond of the methanol group, and the bonds associated with the N-benzyl groups.

Conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface. This would identify low-energy conformers (stable structures) and the energy barriers for interconversion between them. The presence of the bulky benzyl groups would likely create significant steric hindrance, leading to a few preferred conformations where these groups are oriented away from each other to minimize steric clash. The relative energies of these conformers would determine their population at a given temperature.

Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods combined with DFT can predict ¹H and ¹³C NMR chemical shifts. For this compound, the calculations would predict distinct signals for the protons and carbons of the indole rings, the benzyl groups, and the central methanolic carbon and proton. The chemical shift of the methanolic proton would be sensitive to hydrogen bonding and the molecule's conformation.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to predict the infrared spectrum. Key predicted vibrational modes would include the O-H stretch of the methanol group (typically around 3400-3600 cm⁻¹), C-H stretches of the aromatic rings, and various C-N and C-O stretching and bending modes that characterize the molecular fingerprint region.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Type Key Predicted Feature Predicted Value/Region
¹H NMR Methanol CH-OH Proton δ 5.5-6.5 ppm
¹H NMR Benzyl CH₂ Protons δ 5.0-5.5 ppm
¹³C NMR Methanol Carbon (C-OH) δ 70-80 ppm
IR O-H Stretch 3400-3600 cm⁻¹

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights that complement the static picture from quantum chemical calculations.

Conformational Flexibility in Solution

MD simulations of this compound in a solvent box (e.g., water or an organic solvent) would reveal its conformational dynamics. These simulations would show how the molecule explores different conformations, with the indole rings and benzyl groups exhibiting considerable flexibility. The trajectory from an MD simulation can be analyzed to understand the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of different parts of the molecule. The benzyl groups and the loops of the indole rings would be expected to show higher RMSF values, indicating greater flexibility, while the core indole scaffold would be more rigid.

Interaction with Solvents and Other Molecules

MD simulations are particularly useful for studying intermolecular interactions. By simulating the compound in different solvents, one can analyze the radial distribution functions (RDFs) to understand the solvation shell. For instance, in a polar solvent like water, the RDF for the methanol's oxygen atom would show a high probability of finding water molecules nearby, indicating hydrogen bonding.

Furthermore, MD simulations can model the interaction of this compound with other molecules, such as biological macromolecules. These simulations are crucial in fields like drug discovery to understand how a ligand binds to a protein's active site, revealing key interactions like hydrogen bonds, hydrophobic interactions, and π-stacking, which can occur between the indole and benzyl rings and the amino acid residues of a protein. acs.org

Structure-Activity Relationship (SAR) and Ligand Design Principles

The structure-activity relationship (SAR) for a class of compounds delineates how the chemical structure of a molecule correlates with its biological activity. For bis-indole derivatives, SAR studies are crucial for identifying the key structural motifs responsible for their therapeutic effects. These studies often involve the systematic modification of different parts of the molecule and assessing the impact on its biological potency.

For a molecule like this compound, the key structural components that would be subject to SAR investigation include:

The Indole Rings: The indole nucleus is a common feature in many biologically active compounds. Modifications to the indole ring, such as the introduction of electron-donating or electron-withdrawing substituents, can significantly influence the molecule's electronic properties and its ability to interact with biological targets.

The Benzyl Groups: The N-benzyl groups are significant for providing steric bulk and potential for pi-stacking interactions with aromatic residues in a protein's binding pocket. SAR studies on related N-benzyl indole derivatives have shown that the nature and position of substituents on the benzyl ring can dramatically alter biological activity. rsc.org For instance, the presence of halogens or other functional groups on the benzyl ring can modulate the compound's potency. mdpi.com

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows researchers to visualize the binding mode of a compound and to estimate its binding affinity. The process involves generating a three-dimensional model of the ligand and the target protein and then using a scoring function to evaluate the different possible binding poses.

A hypothetical molecular docking study of this compound against a putative protein target would involve:

Preparation of the Ligand and Protein Structures: A 3D model of this compound would be generated and its energy minimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: The ligand would be docked into the active site of the protein using software such as AutoDock or PyRx. jbcpm.com The program would explore various conformations and orientations of the ligand within the binding site.

Analysis of Binding Modes and Interactions: The resulting binding poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein. The binding energy for the most favorable poses would be calculated to estimate the binding affinity.

The table below summarizes findings from molecular docking studies on related indole and bis-indole compounds, illustrating the type of data that can be generated.

Compound ClassTarget ProteinKey Interactions ObservedPredicted Binding Energy (kcal/mol)Reference
Indole Derivativesβ-glucuronidaseHydrophobic, electrostatic, hydrogen bonds-9.5 to -9.9 researchgate.net
Bis(indolyl)pyridinesDNA gyrase B, Topoisomerase IVNot specifiedNot specified nih.govresearchgate.net
Indole-based bis-acylhydrazonesα-glucosidaseOccupies active site, interacts with active amino acidsNot specified nih.gov
5-(Benzyloxy)-1-methyl-1H-indoleSqualene synthaseNot specified-10.3 jbcpm.com

These examples demonstrate that molecular docking can provide valuable insights into the binding mechanisms of indole-containing molecules, which would be directly applicable to the study of this compound.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The goal of QSAR is to develop a predictive model that can be used to estimate the activity of newly designed compounds before they are synthesized. This can significantly expedite the drug discovery process by prioritizing the synthesis of the most promising candidates.

The development of a QSAR model for a series of compounds related to this compound would involve the following steps:

Data Set Collection: A dataset of structurally related bis-indole compounds with their experimentally determined biological activities would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as its electronic, steric, and hydrophobic properties.

Model Building: A statistical method, such as multi-linear regression (MLR), would be used to build a mathematical equation that correlates the molecular descriptors with the biological activity. researchgate.net Techniques like the genetic function approximation (GFA) can be employed to select the most relevant descriptors for the model. researchgate.net

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

A study on 30 indole derivatives as inhibitors of β-glucuronidase successfully employed QSAR modeling to predict their activity. researchgate.net This research utilized MLR with GFA to develop their models, demonstrating the feasibility of this approach for indole-based scaffolds. researchgate.net

A hypothetical QSAR model for a series of bis-indole derivatives could take the following general form:

Biological Activity = c₀ + (c₁ * Descriptor A) + (c₂ * Descriptor B) + (c₃ * Descriptor C) + ...

Where 'c' represents the coefficients determined from the regression analysis, and 'Descriptor' represents a specific molecular property. The table below illustrates the types of descriptors that might be used in a QSAR model for bis-indole compounds.

Descriptor TypeExamplesPotential Influence on Activity
Electronic Dipole moment, HOMO/LUMO energiesGoverns electrostatic and covalent interactions
Steric Molecular weight, molar volume, surface areaInfluences how the molecule fits into the binding site
Hydrophobic LogPAffects membrane permeability and hydrophobic interactions
Topological Connectivity indicesDescribes the branching and shape of the molecule

By developing and validating a robust QSAR model, researchers can gain a deeper understanding of the structural requirements for the desired biological activity and can rationally design novel bis-indole derivatives, including analogs of this compound, with improved therapeutic potential.

Exploration of Academic Applications of Bis 1 Benzyl 1h Indol 5 Yl Methanol Derivatives

Role as a Synthetic Intermediate for Complex Molecules

The bis(indolyl)methane (BIM) core of these derivatives is a privileged scaffold in medicinal chemistry and materials science. Its utility as a building block stems from the reactivity of the indole (B1671886) nucleus and the ability to introduce a variety of substituents, leading to molecules with diverse structures and functions.

The bis(indolyl)methane framework is a key structural motif found in a number of naturally occurring compounds isolated from terrestrial and marine organisms. mdpi.comnih.gov Notable examples include arundine, vibrindole A, and trisindoline. nih.govscispace.com The synthetic versatility of bis(1-benzyl-1H-indol-5-yl)methanol and its derivatives allows them to serve as crucial starting materials or key intermediates in the total synthesis or analogue development of these natural products. scispace.com By modifying the substituents on the indole rings or the central methylene (B1212753) bridge, chemists can generate a library of natural product analogues. This approach is instrumental in structure-activity relationship (SAR) studies, aiming to optimize the biological activity, improve pharmacokinetic properties, or reduce the toxicity of the parent natural product.

This compound derivatives are valuable precursors for the construction of more complex, advanced heterocyclic systems. The bis(indolyl)methane core can undergo a variety of chemical transformations, including condensation reactions with aldehydes and ketones, to yield a wide array of functionalized derivatives. nih.govnih.gov These reactions are often catalyzed by acids and can be performed under environmentally benign conditions, sometimes using water as a solvent or even solvent-free approaches. mdpi.com The resulting polycyclic and highly functionalized bis-indole structures are of great interest in drug discovery and materials science due to their unique three-dimensional shapes and electronic properties. nih.gov The ability to readily access these complex scaffolds from bis(indolyl)methane precursors facilitates the exploration of new chemical space and the development of novel molecular entities.

Mechanistic Studies of Biological Interactions (In Vitro and Target-Focused)

Derivatives of this compound have been instrumental in elucidating the mechanisms of various biological processes through in vitro and target-focused studies. Their ability to interact with specific biological macromolecules provides valuable insights into disease pathways and potential therapeutic interventions.

Derivatives of N-benzyl indole have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. rsc.org Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in cosmetics and medicine. rsc.org

A series of N-1 and C-3 substituted indole-based thiosemicarbazones, which share the N-benzyl indole core with the subject compound, have been synthesized and evaluated for their tyrosinase inhibitory potential. rsc.org Many of these compounds displayed moderate to very good inhibition, with some derivatives showing higher potency than the standard inhibitor, kojic acid. rsc.org

Kinetic studies on the most potent of these derivatives revealed a competitive inhibition mechanism. rsc.org This indicates that the inhibitor binds to the active site of the tyrosinase enzyme, thereby competing with the natural substrate, L-tyrosine. Molecular docking studies further support this by showing that the inhibitor can chelate the copper ions within the enzyme's active site, a crucial interaction for its inhibitory function. rsc.org Structure-activity relationship analyses have highlighted that substitutions on the benzyl (B1604629) ring can significantly influence the inhibitory potential. rsc.org

Table 1: Tyrosinase Inhibition by N-Benzyl Indole-Based Thiosemicarbazone Derivatives

Compound IC₅₀ (μM) Inhibition Type Key Structural Feature
Derivative 5k 12.40 ± 0.26 Competitive 4-substitution on phenyl ring of thiosemicarbazone
Derivative 5q 15.26 ± 0.30 Not specified Not specified
Derivative 5f 15.28 ± 0.37 Not specified Not specified
Kojic Acid (Standard) 26.54 Competitive -

Data sourced from a study on N-1 and C-3 substituted indole-based thiosemicarbazones. rsc.orgmdpi.com

Derivatives containing the N-benzyl indole moiety have been investigated for their binding affinity to various neurotransmitter receptors and G-protein coupled receptors (GPCRs). A notable example is the study of novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives as antagonists for human nicotinic acetylcholine (B1216132) receptors (nAChRs).

These compounds were found to be competitive antagonists, with a higher potency for the hα7 nAChR subtype compared to the hα4β2 subtype. The selectivity for the hα7 nAChR was enhanced by substitutions with oxygenated functional groups on the benzyl ring. Molecular docking studies suggested that this selectivity arises from the formation of a hydrogen bond between a hydroxyl group on the derivative and a specific amino acid residue (Gln116) in the hα7 receptor, an interaction not possible with the corresponding residue in the hα4β2 receptor.

The bis(indolyl)methane scaffold is also implicated in the modulation of key cellular signaling pathways, including those involving calcium (Ca²⁺) channels and Protein Kinase C (PKC).

Studies on 3,3'-diindolylmethane (B526164) (DIM), a related bis-indole compound, and its derivatives have identified them as selective blockers of T-type calcium channels. nih.gov Specifically, certain DIM derivatives were found to inhibit Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3 channels with varying degrees of potency and selectivity. nih.gov For instance, one derivative preferentially blocked the inward Ca²⁺ current through Caᵥ3.1 with an IC₅₀ of 1.53 µM. nih.gov This modulation of T-type calcium channels, which are involved in various physiological processes including neuronal firing and cell proliferation, highlights a significant area of academic exploration for bis(indolyl)methane derivatives.

Table 2: Inhibition of T-type Calcium Channels by Diindolylmethane (DIM) Derivatives

Compound Target Channel IC₅₀ (µM) Assay Method
DIM Caᵥ3.1 8.32 Electrophysiology
DIM Caᵥ3.3 9.63 Electrophysiology
DIM-one Caᵥ3.1 1.53 Electrophysiology
Analog IX Caᵥ3.2 6.68 FLIPR Assay
Analog IX Caᵥ3.3 3.05 FLIPR Assay

Data adapted from studies on diindolylmethane derivatives. nih.gov

Furthermore, the bisindolylmaleimide class of compounds, which shares a structural resemblance to the bis-indole core, are known inhibitors of Protein Kinase C (PKC). nih.gov PKC is a family of enzymes crucial for signal transduction pathways that control cell growth, differentiation, and apoptosis. nih.gov Substituted bisindolylmaleimides have been designed to be potent and selective inhibitors of PKC, acting as ATP-competitive inhibitors. nih.gov The exploration of such compounds has been valuable in understanding the role of PKC in various cellular processes and has pointed to their potential utility in areas like immunosuppressive therapy. nih.gov The activation of certain PKC isoforms, like PKC-delta, is also linked to pathways leading to apoptosis. nih.gov The ability of structurally related compounds to modulate this key signaling pathway underscores the potential for this compound derivatives to be used in similar mechanistic studies.

Design of Molecular Probes for Biological Research

The indole scaffold is a known fluorophore, and derivatives of bis(indolyl)methanes have been investigated as fluorescent probes. In theory, derivatives of this compound could be functionalized to act as molecular probes for detecting specific analytes or for imaging biological processes. However, no such probes based on this specific compound have been reported in the scientific literature.

Applications in Materials Science and Supramolecular Chemistry Research

The application of this compound in materials science remains an open area for investigation.

Design of Organic Optoelectronic Materials

While some indole-containing polymers and small molecules have been explored for their potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), there is no data to suggest that this compound has been considered for such applications. Its photophysical properties, such as absorption and emission spectra, quantum yield, and charge transport characteristics, would need to be systematically studied to assess its suitability for optoelectronic devices.

Self-Assembly and Nanostructure Formation

The rigid bis-indole core combined with the flexible benzyl groups could potentially lead to interesting self-assembly behaviors in different solvents or on surfaces. The formation of well-defined nanostructures such as nanofibers, vesicles, or organogels is a possibility that could be explored through techniques like atomic force microscopy and transmission electron microscopy. At present, no studies on the self-assembly of this compound have been published.

Development of Chemosensors or Molecular Switches

The indole NH proton (in related unsubstituted indoles) and the aromatic rings can act as binding sites for ions or small molecules. While derivatives of this compound could theoretically be designed as chemosensors or molecular switches, where a binding event leads to a change in a measurable property like color or fluorescence, no such systems based on this specific scaffold have been developed.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of diindolylmethanes has traditionally relied on the acid-catalyzed reaction of indoles with aldehydes or their precursors. While effective, these methods often involve harsh conditions and the use of hazardous reagents. Future research should focus on developing more efficient and environmentally benign synthetic routes to Bis(1-Benzyl-1H-indol-5-yl)methanol.

Promising avenues include the adoption of "green chemistry" principles. researchgate.netorientjchem.orgthaiscience.info This involves exploring reactions in aqueous media or under solvent-free conditions, which have been shown to be effective for other DIM derivatives. researchgate.netnih.gov The use of biodegradable and reusable catalysts, such as taurine (B1682933) or cellulose (B213188) sulfuric acid, offers a sustainable alternative to traditional Lewis and Brønsted acids. nih.govacs.org Furthermore, solid acid catalysts present advantages in terms of operational simplicity and catalyst recyclability. nih.gov

The development of one-pot multicomponent condensation strategies is another area ripe for exploration. orientjchem.org These methods, which combine multiple reaction steps into a single procedure, improve efficiency and reduce waste. Investigating novel catalytic systems, such as those based on nickel sulfate (B86663) or lanthanide compounds, could lead to milder reaction conditions and improved yields. jocpr.comnih.gov The use of unconventional energy sources like microwave irradiation or ultrasound could also accelerate reaction times and enhance efficiency.

Advanced Structural-Mechanistic Investigations

A thorough understanding of the structure and reaction mechanisms of this compound is crucial for predicting its properties and designing new applications. Future research should employ advanced analytical techniques to elucidate its three-dimensional structure and study the kinetics and thermodynamics of its formation.

High-resolution nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are essential tools for detailed structural characterization. While basic spectroscopic data for related compounds exist, advanced 2D NMR techniques (COSY, HSQC, HMBC) would provide unambiguous assignment of all proton and carbon signals for this specific molecule.

Mechanistic studies should aim to understand the step-by-step process of the condensation reaction leading to this compound. This could involve the use of isotopic labeling studies and computational modeling to map the reaction pathway and identify key intermediates and transition states. Techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) would be invaluable for identifying and quantifying reaction byproducts and potential metabolites in biological systems, as has been demonstrated for 3,3'-DIM. nih.gov

Rational Design of Derivatives for Targeted Research Applications

The diverse biological activities reported for various DIM derivatives, particularly in the realm of cancer research, provide a strong rationale for the design and synthesis of novel analogues of this compound. nih.govnih.gov Future efforts should focus on a rational design approach to create derivatives with enhanced potency and selectivity for specific biological targets.

By modifying the substituents on the indole (B1671886) rings and the benzyl (B1604629) groups, it is possible to fine-tune the molecule's electronic and steric properties. This can lead to improved interactions with biological targets such as the aryl hydrocarbon receptor, estrogen receptors, or various signaling proteins like NF-κB and Akt. nih.govnih.gov For instance, the introduction of different functional groups on the phenyl rings of the benzyl substituents could modulate the compound's lipophilicity and bioavailability.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in this rational design process. These in silico techniques can predict the binding affinity of designed derivatives to specific protein targets, allowing for the prioritization of synthetic efforts towards the most promising candidates. nih.gov

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The fields of chemical synthesis and analysis are being revolutionized by emerging technologies. Future research on this compound should leverage these advancements to accelerate discovery and enhance the depth of investigation.

Automation and high-throughput screening (HTS) platforms can be employed to rapidly synthesize and evaluate libraries of derivatives. rug.nlnih.gov This approach allows for the efficient exploration of a vast chemical space to identify compounds with desired properties. The use of microfluidic reactors or flow chemistry systems can offer precise control over reaction parameters, leading to improved yields, purity, and scalability. acs.org

Artificial intelligence (AI) and machine learning are becoming increasingly powerful tools in chemistry. nso-journal.orgresearchgate.net These technologies can be used to predict reaction outcomes, optimize synthetic routes, and identify novel drug candidates from large datasets. By integrating AI with automated synthesis, a closed-loop system for accelerated discovery can be established.

Collaborative Interdisciplinary Research in Chemical Biology and Materials Science

The unique chemical structure of this compound makes it a promising candidate for exploration in diverse scientific fields beyond traditional organic chemistry. Future progress will be significantly enhanced through collaborative, interdisciplinary research.

In the realm of chemical biology , this compound and its derivatives could be developed as molecular probes to study complex biological processes. ox.ac.uk Given the known effects of DIMs on cellular signaling pathways, these molecules could be used to investigate the roles of specific proteins in health and disease. researchgate.net Their potential to modulate estrogen metabolism also makes them valuable tools for studying hormone-related cancers. oup.com

In materials science , the indole moiety is a well-known component of organic electronic materials. The bis-indolyl methane (B114726) scaffold, with its potential for extended π-conjugation, could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The N-benzyl groups offer a point of modification to tune the material's solubility, processability, and solid-state packing, which are critical for device performance. Collaborative efforts between synthetic chemists and materials scientists will be essential to realize the potential of these compounds in this area.

Q & A

Q. What are the standard protocols for synthesizing Bis(1-Benzyl-1H-indol-5-yl)methanol?

Synthesis typically involves coupling reactions between indole derivatives and benzyl halides, followed by methanol introduction. For example, describes a related compound synthesized via a coupling reaction using palladium catalysis, followed by purification via column chromatography with a methanol gradient in dichloromethane . Key steps include:

  • Indole activation : Use of Na₂S₂O₅ in DMF for cyclization (analogous to methods in ).
  • Purification : Biotage® systems with gradients (e.g., 0–6% methanol) to isolate the target compound .
  • Characterization : Confirm structure via 1H^1H NMR (e.g., δ 7.58 ppm for indole protons) and mass spectrometry .

Q. How should researchers characterize the structural stability of this compound under varying experimental conditions?

Stability studies should assess:

  • Photodegradation : Store in amber vials under inert atmospheres (Ar/N₂) to prevent oxidation (see safety protocols in ) .
  • Thermal stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to identify decomposition thresholds.
  • HPLC monitoring : Track degradation products under acidic/alkaline conditions (e.g., pH 2–12) using C18 columns and UV detection .

Q. What analytical techniques are critical for confirming the compound’s purity and identity?

  • High-resolution mass spectrometry (HRMS-TOF) : Resolve molecular weight discrepancies (e.g., used HRMS-TOF for structural validation) .
  • 2D NMR : Resolve overlapping signals (e.g., 1H^1H-13C^13C HSQC) to confirm methanol group positioning .
  • X-ray crystallography : Determine absolute stereochemistry (as demonstrated for bis-indolylalkanes in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies may arise from:

  • Stereochemical variations : Use enantioselective synthesis (e.g., chiral HPLC) to isolate isomers and compare activities .
  • Cellular assay conditions : Standardize protocols (e.g., MTT assays) across cell lines (e.g., estrogen-dependent vs. independent breast cancer cells, as in ) .
  • Molecular modeling : Perform docking studies to assess binding affinities to targets like SLC15A4 (see ’s inhibitor design) .

Q. What methodologies optimize the compound’s synthetic yield while minimizing byproducts?

  • Catalyst screening : Test Pd/C, PtO₂, or Raney Ni for hydrogenation steps (e.g., achieved 62% yield using Pd/C) .
  • Solvent optimization : Compare DMF, THF, and dichloromethane for reaction efficiency ( used DMF for cyclization) .
  • Reaction monitoring : Employ in-situ FTIR or LC-MS to detect intermediates and adjust conditions dynamically .

Q. How do substituent modifications on the indole or benzyl groups affect the compound’s bioactivity?

  • Structure-activity relationship (SAR) studies : Synthesize analogs with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups. highlights that methoxy groups enhance antiproliferative effects in bis-indolylalkanes .
  • Enzyme inhibition assays : Compare IC₅₀ values against targets like kinases or oxidoreductases (e.g., ’s SLC15A4 inhibitors) .

Q. What strategies address conflicting spectral data (e.g., NMR shifts) for this compound?

  • Deuterated solvent trials : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
  • Variable temperature NMR : Resolve dynamic effects causing signal broadening.
  • Crystallographic validation : Cross-reference NMR assignments with X-ray structures (as in ) .

Methodological Guidelines

Q. How should researchers design experiments to evaluate the compound’s mechanism of action in biological systems?

  • Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomic analysis : Perform pull-down assays with biotinylated derivatives to isolate binding partners .
  • Pharmacokinetic studies : Assess bioavailability using LC-MS/MS in plasma/organ samples .

Q. What are best practices for ensuring reproducibility in synthetic protocols?

  • Detailed reaction logs : Record exact equivalents, solvent batches, and humidity levels.
  • Collaborative validation : Replicate syntheses across labs (e.g., ’s Pd/C hydrogenation method) .
  • Open-data sharing : Deposit spectral data in repositories like NIST Chemistry WebBook () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.